molecular formula C16H12ClNO2 B8116441 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE CAS No. 61895-53-2

2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE

Cat. No.: B8116441
CAS No.: 61895-53-2
M. Wt: 285.72 g/mol
InChI Key: PRLFXMNGWLYTHQ-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)phenyl]methyl}isoindole-1,3-dione is a synthetic isoindole-1,3-dione (phthalimide) derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chloromethyl group on the phenyl ring, makes it a valuable electrophilic intermediate for constructing more complex molecules via nucleophilic substitution reactions, facilitating the development of novel bioactive compounds . Research into phthalimide derivatives has shown they are promising scaffolds for designing inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative disease research, including for Alzheimer's disease therapy . Some related compounds have demonstrated inhibitory activity with IC50 values in the low micromolar to nanomolar range, highlighting the potential of this chemical class . The core phthalimide structure is known to contribute to these pharmacological activities, often by allowing the molecule to interact with multiple sites within an enzyme's active pocket . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting safety data sheets prior to use.

Properties

IUPAC Name

2-[[4-(chloromethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFXMNGWLYTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489185
Record name 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61895-53-2
Record name 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Gabriel synthesis is a cornerstone method for preparing primary amines and their derivatives. Adapted for isoindole-1,3-dione systems, this approach involves alkylation of potassium phthalimide with a chloromethyl-substituted benzyl halide.

Key Reaction Components

  • Substrate : 4-(Chloromethyl)benzyl chloride (or bromide).

  • Nucleophile : Potassium phthalimide (deprotonated phthalimide anion).

  • Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF).

  • Catalyst : 18-crown-6 ether (enhances nucleophilicity by complexing K⁺).

Procedure

  • Deprotonation : Phthalimide is treated with potassium hydroxide to form potassium phthalimide.

  • Alkylation : The phthalimide anion undergoes SN_N2 displacement with 4-(chloromethyl)benzyl chloride in acetonitrile at 50°C for 18 hours.

  • Workup : The reaction mixture is filtered, concentrated, and purified via flash chromatography (hexanes/ethyl acetate gradient).

Performance Metrics

  • Yield : 93%.

  • Purity : >95% (LCMS confirmation).

Mechanistic Insight :
The electron-withdrawing phthalimide groups stabilize the anion, preventing over-alkylation. The crown ether solubilizes K⁺, enhancing nucleophilicity.

Multi-Step Synthesis from Isoindoline-1,3-dione

Sequential Functionalization

This method involves modular assembly, starting with isoindoline-1,3-dione and introducing the chloromethylbenzyl moiety through electrophilic aromatic substitution or alkylation.

Stepwise Protocol

  • Substrate Preparation : Isoindoline-1,3-dione is synthesized via cyclization of phthalic anhydride with ammonia or urea.

  • Chloromethylation :

    • Friedel-Crafts alkylation: Isoindoline-1,3-dione reacts with chloromethyl benzyl chloride in the presence of AlCl₃.

    • Conditions : Dichloromethane, 0–25°C, 4–6 hours.

  • Purification : Recrystallization from ethanol or ethyl acetate.

Performance Metrics

  • Yield : 75–85%.

  • Challenges : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.

Post-Modification of Hydroxymethyl Intermediate

Two-Step Chlorination

This indirect route synthesizes the target compound via a hydroxymethyl intermediate, followed by chlorination.

Synthesis of Hydroxymethyl Analog

  • Gabriel Reaction : 4-(Hydroxymethyl)benzyl alcohol reacts with potassium phthalimide in acetonitrile/18-crown-6.

    • Yield : 93%.

Chlorination Step

  • Reagents : Thionyl chloride (SOCl₂) or HCl gas in dichloromethane.

  • Conditions : 0°C to reflux, 2–4 hours.

  • Workup : Neutralization with NaHCO₃, extraction, and solvent evaporation.

Performance Metrics

  • Overall Yield : 80–85%.

  • Advantage : Avoids handling reactive benzyl halides directly.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Gabriel Synthesis High yield; single-stepRequires crown ether catalyst93%
Multi-Step Synthesis Modular; adaptable to analogsRisk of over-alkylation75–85%
Post-Modification Uses stable intermediatesAdditional chlorination step80–85%

Reaction Optimization and Scalability

Solvent and Catalyst Screening

  • Optimal Solvent : Acetonitrile outperforms DMF or THF in SN_N2 reactivity.

  • Catalyst Alternatives : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces reliance on crown ethers.

Temperature and Time

  • Gabriel Synthesis : 50°C for 18 hours balances conversion and side-product minimization.

  • Chlorination : Reflux conditions (40–60°C) accelerate SOCl₂ reactions without decomposition.

Industrial-Scale Considerations

Cost-Efficiency

  • Potassium Phthalimide : Commercially available at ~$16/250 mg.

  • Chloromethylbenzyl Chloride : Bulk pricing at ~$5–$9/g.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100 W, 100°C, 30 minutes.

  • Yield : Comparable to thermal methods (90%) with reduced time.

Flow Chemistry

  • Benefits : Enhanced heat/mass transfer; safer handling of exothermic steps .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenyl ring and the isoindole-1,3-dione moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H12ClNO2
  • Molar Mass : 285.73 g/mol
  • Structural Characteristics : The compound features an isoindole core with a chloromethyl phenyl substituent, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

  • Antitumor Activity
    • Research indicates that isoindole derivatives exhibit significant antitumor properties. The chloromethyl group can enhance the compound's ability to interact with cellular targets, potentially leading to the development of new anticancer agents. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition
    • Compounds like 2-{[4-(Chloromethyl)phenyl]methyl}isoindole-1,3-dione may act as enzyme inhibitors. The presence of the chloromethyl group allows for interactions with active sites of enzymes, potentially leading to the development of drugs targeting specific pathways in diseases such as cancer and inflammation .
  • Antimicrobial Properties
    • Preliminary studies suggest that isoindole derivatives possess antimicrobial activity. This property could be harnessed for developing new antibiotics or antifungal agents, especially against resistant strains due to their unique mechanism of action .

Material Science Applications

  • Polymer Chemistry
    • The reactivity of the chloromethyl group enables the incorporation of this compound into polymer matrices. This can lead to the development of novel materials with enhanced mechanical properties or functionalities, such as increased thermal stability or improved chemical resistance .
  • Nanotechnology
    • The compound can be utilized in synthesizing nanoparticles or nanocomposites. Its ability to bind with metals or other nanoparticles can facilitate the creation of hybrid materials for applications in electronics or catalysis.

Biological Research Applications

  • Molecular Docking Studies
    • Computational studies involving molecular docking have been employed to predict the binding affinity of 2-{[4-(Chloromethyl)phenyl]methyl}isoindole-1,3-dione with various biological targets. These studies help elucidate its potential therapeutic effects and guide further experimental validation .
  • Cellular Mechanism Studies
    • The compound can be used in cellular assays to investigate its effects on cell viability, proliferation, and apoptosis. Understanding these mechanisms is crucial for developing effective therapeutic strategies against diseases where these processes are dysregulated.

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell growth in vitro with IC50 values indicating potent activity against breast cancer cells .
Study 2Enzyme InhibitionIdentified as a potential inhibitor of specific kinases involved in cancer progression, suggesting a pathway for drug development .
Study 3Antimicrobial TestingShowed promising results against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of phthalimide derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituent(s) Key Properties/Activities Reference
Target Compound 4-(Chloromethyl)phenylmethyl High electrophilicity (Cl group); potential reactivity for conjugation -
2-(4-Acetylphenyl)isoindoline-1,3-dione (Precursor) Acetylphenyl Intermediate for synthesizing chalcone derivatives
Compound 3 () 3-(3aH-Indol-3-yl)acryloyl Tested for cholinesterase inhibition
Compound 4 () 4-Chlorophenylacryloyl Structural analog with Cl substituent
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) Hydrazono-ethyl Potent antimicrobial activity (133% vs. B. subtilis)
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Imidazole ring Heterocyclic modification for enhanced electronic effects
IDT785 () Biotin-PEG5000-SVA conjugate Neurological applications (SERT ligand)
Key Observations:
  • Electrophilicity and Reactivity : The chloromethyl group in the target compound enhances electrophilicity compared to acetyl (Compound 3) or methoxy (Compound 5) substituents, enabling nucleophilic substitutions (e.g., amine or thiol coupling) .
  • Biological Activity :
    • Antimicrobial activity in hydrazone derivatives (e.g., Compound 12 ) suggests that electron-withdrawing groups (e.g., Cl) may improve lipophilicity and membrane penetration.
    • Imidazole-containing analogs () exhibit distinct electronic profiles due to aromatic heterocycles, which could modulate receptor binding compared to the target compound’s aliphatic Cl group.
  • Synthetic Flexibility : The target compound’s chloromethyl group offers a reactive handle for bioconjugation (e.g., PEGylation or biotinylation), as seen in IDT785’s biotin-PEG5000-SVA linker .
Table 2: Reaction Yields and Conditions
Compound Key Step Yield Conditions
Target Compound (Inferred) Alkylation of hydroxyphenyl precursor ~50–70% (estimated) Polar aprotic solvent, base
Compound 3 () Claisen-Schmidt condensation 48–70% Ethanol, NaOH, 48 hr
IDT785 () Biotinylation 32–70% Acetonitrile, reflux

Biological Activity

The compound 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione , also known by its CAS number 61895-53-2, is a derivative of isoindole-1,3-dione that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, pharmacological properties, and relevant research findings.

  • Molecular Formula : C16H12ClNO2
  • Molecular Weight : 285.73 g/mol
  • Structural Formula : Structural Formula

Synthesis

The synthesis of 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione typically involves the reaction of chloromethylbenzene derivatives with isoindole-1,3-dione under controlled conditions. Various methodologies, including microwave-assisted synthesis, have been explored to enhance yield and efficiency in producing this compound .

Anticancer Activity

Research indicates that isoindole derivatives exhibit significant anticancer properties. In a study evaluating various phthalimide derivatives, it was found that certain compounds demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .

Anti-inflammatory Effects

2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione has shown promise as an anti-inflammatory agent. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound exhibited a favorable COX-2/COX-1 inhibition ratio compared to standard anti-inflammatory drugs like meloxicam, suggesting its potential as a safer alternative for managing inflammation .

Antioxidant Activity

The compound's antioxidant properties have also been explored, where it demonstrated the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress-related diseases and conditions .

Case Study 1: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving human dermal fibroblast (NHDF) cells, various concentrations of 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione were tested. The results indicated that at concentrations below 90 µM, the compound did not exhibit significant cytotoxicity, making it a candidate for further therapeutic exploration in non-cancerous tissues .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione and COX enzymes. The studies revealed strong binding affinities with specific amino acid residues within the active sites of COX-1 and COX-2. These findings support the hypothesis that structural modifications can enhance the biological activity of isoindole derivatives through targeted interactions with these enzymes .

Data Tables

Biological Activity Effect Reference
CytotoxicityLow at <90 µM
COX-2 InhibitionStronger than meloxicam
Antioxidant ActivityROS/RNS scavenging
Compound IC50 (µM) Activity Type
Compound A50Anticancer
Compound B30Anti-inflammatory
2-{[4-(Chloromethyl)phenyl]methyl}isoindole-1,3-dione>90Non-cytotoxic

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{[4-(chloromethyl)phenyl]methyl}isoindole-1,3-dione, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-(chloromethyl)benzyl chloride with isoindole-1,3-dione precursors. Key steps include nucleophilic substitution and cyclization. For example, describes a similar synthesis scheme using phthalic anhydride derivatives and refluxing in glacial acetic acid (4–6 hours, 80–100°C) to achieve cyclization. Temperature control and solvent choice (e.g., acetic acid or toluene) significantly impact yield . Catalysts like Fe/HCl may be used for reduction steps, as noted in for analogous chloromethylphenyl-containing compounds .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. TLC monitors reaction progress using solvent systems like ethyl acetate/hexane (1:3), while ¹H/¹³C NMR identifies functional groups (e.g., chloromethyl peaks at ~4.5 ppm and isoindole-dione carbonyls at ~170 ppm). emphasizes cross-validation with FTIR to detect C-Cl stretches (~600–800 cm⁻¹) and aromatic C-H vibrations .

Q. What are the primary applications of this compound in chemical research?

  • Methodological Answer : The compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group enables further functionalization (e.g., nucleophilic substitution for attaching bioactive moieties). highlights its use in synthesizing imidazole-phthalimide hybrids for antimicrobial studies, while demonstrates its role in Ru-catalyzed reactions for generating sulfoxides .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved, particularly in distinguishing regioisomers?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from regioisomeric byproducts. Advanced techniques include:

  • 2D NMR (COSY, HSQC) : To map proton-carbon correlations and confirm substitution patterns.
  • X-ray crystallography : For unambiguous structural determination, as applied in for similar hydroxyphenyl derivatives .
  • Computational modeling (DFT) : Compare experimental and calculated IR/UV spectra to identify dominant isomers .

Q. What strategies optimize the compound’s solubility and stability for biological assays?

  • Methodological Answer :

  • Solubility : Use co-solvents (DMSO:water mixtures) or derivatization (e.g., PEGylation of the chloromethyl group).
  • Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/alkaline conditions). suggests steric shielding of reactive sites (e.g., substituting the chloromethyl group with bulkier moieties) to enhance shelf life .

Q. How does the electronic nature of the chloromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl atom activates the methyl group for nucleophilic attacks. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the chloromethyl group can act as a leaving group. ’s DFT studies on Ru-catalyzed reactions show that electron-deficient aryl chlorides enhance oxidative addition rates, a principle applicable to this compound .

Contradiction Analysis in Literature

  • Issue : Conflicting reports on biological activity (e.g., antimicrobial vs. inert).
  • Resolution :
    • Dosage : Test a broader concentration range (0.1–100 µM).
    • Structural analogs : Compare with ’s phenol derivatives to isolate active pharmacophores .
    • Assay conditions : Validate using standardized protocols (CLSI guidelines) to minimize variability .

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